3-Bromo-N,N-diethyl-4-methylaniline
Overview
Description
3-Bromo-N,N-diethyl-4-methylaniline: is an organic compound with the molecular formula C11H16BrN. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 3-position, a methyl group at the 4-position, and two ethyl groups on the nitrogen atom. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N,N-diethyl-4-methylaniline typically involves the bromination of N,N-diethyl-4-methylaniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N,N-diethyl-4-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium thiolate or primary amines in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products:
- Substitution reactions yield various substituted aniline derivatives.
- Oxidation reactions produce quinones or other oxidized products.
- Reduction reactions yield amine derivatives .
Scientific Research Applications
Chemistry: 3-Bromo-N,N-diethyl-4-methylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .
Biology: In biological research, this compound can be used to study the effects of brominated anilines on biological systems. It may also be used in the development of bioactive molecules .
Medicine: The compound’s derivatives may have potential therapeutic applications, including as precursors for drug development. Research into its pharmacological properties is ongoing .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-Bromo-N,N-diethyl-4-methylaniline involves its interaction with specific molecular targets. The bromine atom and the diethylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the derivatives being studied .
Comparison with Similar Compounds
3-Bromo-4-methylaniline: Lacks the diethyl groups on the nitrogen atom.
N,N-Diethyl-4-methylaniline: Lacks the bromine atom at the 3-position.
4-Bromo-N,N-diethylaniline: Lacks the methyl group at the 4-position.
Uniqueness: 3-Bromo-N,N-diethyl-4-methylaniline is unique due to the presence of both the bromine atom and the diethylamino group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-N,N-diethyl-4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-4-13(5-2)10-7-6-9(3)11(12)8-10/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDKDOWAISFGQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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